Dimethenamid ESA-d6
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Overview
Description
Dimethenamid ESA-d6 is a deuterium-labeled version of Dimethenamid ESA. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dimethenamid ESA-d6 involves the incorporation of deuterium atoms into the Dimethenamid ESA molecule. This process typically includes the following steps:
First Contact Reaction: A compound with a specific structure reacts with (2S)-1-hydroxypropyl-2-amine in the presence of an acid to form an intermediate compound.
Second Contact Reaction: The intermediate compound reacts with a methyl etherification reagent in the presence of a base to form another intermediate.
Third Contact Reaction: The final intermediate reacts with chloroacetyl chloride in the presence of a base to yield Dimethenamid ESA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium and maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Dimethenamid ESA-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Dimethenamid ESA-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides
Mechanism of Action
Dimethenamid ESA-d6 exerts its effects through its labeled counterpart, Dimethenamid ESA. The mechanism involves the inhibition of very long chain fatty acid synthesis, which is crucial for cell membrane integrity and function. This inhibition disrupts cellular processes, leading to the herbicidal effects observed .
Comparison with Similar Compounds
Similar Compounds
- Acetochlor ESA
- Alachlor ESA
- Flufenacet ESA
- Metolachlor ESA
- Propachlor ESA
- Butachlor ESA
- Dimethachlor ESA
Uniqueness
Dimethenamid ESA-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This feature distinguishes it from other similar compounds that do not have isotope labeling .
Properties
Molecular Formula |
C12H19NO5S2 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-[[4-methyl-2-(trideuteriomethyl)thiophen-3-yl]-(1,1,1-trideuterio-3-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3 |
InChI Key |
YMYKMSAZEZQEER-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CS1)C)N(C(COC)C([2H])([2H])[2H])C(=O)CS(=O)(=O)O |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.